N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVUEKHDROURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide typically involves the reaction of 2-chlorobenzyl bromide with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting intermediate is then reacted with isobutyryl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular processes and exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Thiazole Derivatives
Key Observations:
Fluorinated analogs (7c, 8b) exhibit slightly lower melting points (~0.49–0.51°C) than chlorinated derivatives (8a: 0.53°C), suggesting weaker crystalline packing due to smaller atomic size and reduced van der Waals interactions .
Amide Group Variations: Isobutyramide (target compound, 9b) is less conformationally restricted than cyclohexanepropanamide (8a, 7c), which may improve solubility but reduce target affinity .
Synthetic Efficiency :
- 8a (76% yield) outperforms 7c (64%) and 8b (67%), indicating that chloro-substituted benzyl groups may enhance reaction efficiency compared to fluoro analogs .
Research Findings and Implications
Biological Activity :
- While biological data for the target compound are unavailable, analogs like 8a and 9b were synthesized for antifungal studies. The 2-chlorobenzyl group in 8a may improve activity against fungal pathogens compared to fluorinated derivatives .
Spectroscopic Trends :
- ^1H NMR signals for the 2-chlorobenzyl group (δ 7.40–7.20 in 8a ) are downfield-shifted compared to 3-fluorobenzyl (δ 7.30–7.00 in 7c ), reflecting electron-withdrawing effects of chlorine .
Thermal Stability :
- Higher melting points in chlorinated derivatives (e.g., 8a ) suggest greater thermal stability, a critical factor for pharmaceutical formulation .
Biological Activity
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is a compound belonging to the thiazole family, notable for its diverse biological activities. This compound features a thiazole ring, which is integral to its biological interactions, particularly in enzyme inhibition and potential therapeutic applications. The unique substitution pattern, including the 2-chlorobenzyl group, enhances its effectiveness against various biological targets.
The primary mechanism of action of this compound involves its interaction with specific enzymes. Notably, it acts as an inhibitor of tyrosinase, the enzyme responsible for melanin synthesis. This inhibition is reversible, allowing for controlled modulation of enzyme activity without permanent alteration to the enzyme structure . The presence of the thiazole and chlorobenzyl moieties contributes significantly to its binding affinity and specificity.
Inhibition of Tyrosinase
Research indicates that this compound exhibits potent inhibitory effects on tyrosinase activity. This property makes it a candidate for applications in skin lightening and treatment of hyperpigmentation disorders. Studies have shown that the compound can reduce melanin production in melanocyte cultures effectively.
Antifungal Activity
In addition to its role as a tyrosinase inhibitor, this compound has demonstrated antifungal properties. It exhibits significant activity against various fungal strains, with minimum inhibitory concentration (MIC) values indicating high potency. For instance, analogues with similar thiazole structures have shown MIC values as low as 0.4 µM against Histoplasma yeast, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Potential
Emerging research highlights the potential anticancer properties of this compound. Compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK activity can lead to reduced cell proliferation in cancerous cells .
Table 1: Biological Activity Summary
Case Study: Tyrosinase Inhibition in Melanocytes
A study conducted on melanocyte cultures demonstrated that this compound effectively inhibited melanin production. The inhibitory effect was reversible, indicating potential for therapeutic applications without permanent alterations to cellular functions.
Case Study: Antifungal Efficacy
In a comparative study involving various aminothiazole derivatives, this compound showed promising antifungal activity against strains such as Cryptococcus. The results indicated that modifications in the thiazole structure could significantly impact antifungal efficacy, with specific substituents enhancing activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via acylation of 2-amino-5-(2-chlorobenzyl)thiazole with isobutyryl chloride. Key steps include:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol) .
- Acylation : React the amine group of the thiazole intermediate with isobutyryl chloride in dichloromethane (DCM) at 0–5°C, followed by room temperature stirring for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product .
- Yield optimization : Use anhydrous conditions, stoichiometric excess of isobutyryl chloride (1.2–1.5 eq.), and monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the 2-chlorobenzyl group (δH 4.35–4.50 ppm for CH₂; δC 40–45 ppm) and isobutyramide moiety (δH 1.10–1.30 ppm for CH(CH₃)₂; δC 175–180 ppm for carbonyl) .
- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 323.08 (C₁₅H₁₆ClN₂OS⁺). High-resolution MS (HRMS) can confirm the molecular formula within 3 ppm error .
- IR spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at the 5-position of the thiazole ring (e.g., 2-chlorobenzyl vs. 3-fluorobenzyl) impact biological activity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 3-fluorobenzyl, naphthalenylmethyl) and test against cancer cell lines (e.g., MCF-7, HepG2).
- Data from analogs : The 2-chlorobenzyl derivative (8a) showed 76% yield and moderate cytotoxicity (IC₅₀ ~15 µM), while 3-fluorobenzyl (7c) exhibited lower potency (IC₅₀ >50 µM), suggesting steric and electronic effects influence activity .
- Mechanistic insights : Use molecular docking to assess interactions with targets like CDK7 (a kinase implicated in cancer) .
Q. How can contradictory data on anticancer activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Bioavailability assessment : Evaluate solubility (logP ~3.2 predicted) and metabolic stability using liver microsomes. Poor in vivo efficacy may stem from rapid clearance or poor tissue penetration .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability. For example, encapsulate the compound in PEGylated liposomes and test pharmacokinetics in rodent models .
- Orthogonal assays : Validate in vitro findings with 3D tumor spheroids or patient-derived xenografts (PDX) to mimic in vivo complexity .
Q. What analytical methods ensure purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC analysis : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Stability studies : Store at –20°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and identify degradation products using LC-MS .
- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
